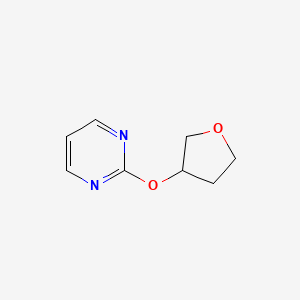

2-(Oxolan-3-yloxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

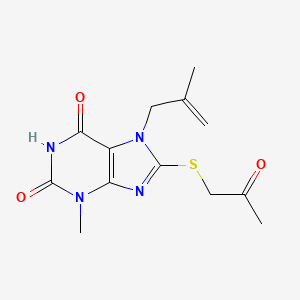

2-(Oxolan-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring bonded to an oxolane (tetrahydrofuran) moiety through an oxygen atom Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Mecanismo De Acción

Target of Action

The primary targets of pyrimidine derivatives, including 2-(Oxolan-3-yloxy)pyrimidine, are often protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives interact with their targets, primarily protein kinases, by inhibiting their activities . This inhibition can lead to changes in cellular processes such as cell growth and differentiation .

Biochemical Pathways

The action of pyrimidine derivatives affects several biochemical pathways. For instance, they can inhibit the de novo purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleotides, which are key components of nucleic acids and play a significant role in various physiological and metabolic processes .

Pharmacokinetics

The pharmacokinetics of pyrimidine derivatives involve their absorption, distribution, metabolism, and excretion (ADME). Generally, pyrimidine derivatives need to be activated within the cell, involving several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .

Result of Action

The molecular and cellular effects of the action of pyrimidine derivatives can vary. They often result in the inhibition of cell growth and differentiation due to their interaction with protein kinases . This can lead to anti-inflammatory and anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pyrimidine derivatives. For instance, the pH and the presence of certain ions can affect the degradation of pyrimidines . Moreover, the presence of other compounds in the environment, such as other drugs or substances, can potentially interact with pyrimidine derivatives and influence their action.

Análisis Bioquímico

Biochemical Properties

They are versatile and have been shown to exhibit potency and affinity in medicinal chemistry .

Cellular Effects

Pyrimidines are known to have significant effects on various types of cells and cellular processes . They can inhibit the expression and activities of certain vital inflammatory mediators .

Molecular Mechanism

The molecular mechanism of action of 2-(Oxolan-3-yloxy)pyrimidine is not well-established. Pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

Temporal Effects in Laboratory Settings

Pyrimidine metabolism has been shown to cooperate with various cell metabolism and signaling pathways, demonstrating its decisive effects in determining cell fates including proliferation, differentiation, apoptosis, and metastasis .

Dosage Effects in Animal Models

Pyrimidine derivatives have shown exceptional antiviral activity in both in vitro and in vivo studies .

Metabolic Pathways

Pyrimidine metabolism is a conserved process in all living organisms and is necessary to maintain cellular fundamental functions such as DNA and RNA biosynthesis .

Transport and Distribution

A recent study uncovered the pyrimidinosome, a multienzyme complex where enzymes from different subcellular compartments collaborate to enable efficient pyrimidine biosynthesis .

Subcellular Localization

In the context of pyrimidine biosynthesis, metabolic enzymes localized in distinct subcellular compartments can assemble into a multienzyme complex to facilitate substrate channeling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-yloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with oxolane derivatives under specific conditions. One common method includes the use of a base-catalyzed reaction where the pyrimidine derivative is reacted with an oxolane derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Oxolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed:

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-(Oxolan-3-yloxy)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Comparación Con Compuestos Similares

2-(Tetrahydrofuran-3-yloxy)pyrimidine: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.

2-(Oxolan-2-yloxy)pyrimidine: Similar structure with the oxolane ring attached at a different position.

2-(Oxolan-4-yloxy)pyrimidine: Similar structure with the oxolane ring attached at the fourth position.

Uniqueness: 2-(Oxolan-3-yloxy)pyrimidine is unique due to its specific attachment of the oxolane ring at the third position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a distinct compound of interest in various research and industrial applications.

Propiedades

IUPAC Name |

2-(oxolan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-9-8(10-4-1)12-7-2-5-11-6-7/h1,3-4,7H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDAHNOIXNUOBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide](/img/structure/B2889216.png)

![3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2889217.png)

![N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889218.png)

![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)

![N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2889228.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide](/img/structure/B2889230.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)